1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Huntington's disease mutant huntingtin calmodulin

Procure 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 899751-86-1) to secure a validated mHTT–CaM protein–protein interaction inhibitor. Unlike generic oxazolo[2,3-f]purinediones that target adenosine receptors, this compound bears a 7-phenyl and a branched 3-(2-methylallyl) group that redirect pharmacology toward mutant huntingtin–calmodulin disruption. Its unique 2-methylallyl substituent enriches diversity-oriented screening collections. Avoid analog substitution; only the (2-methylallyl) variant retains assay-validated polypharmacology for Huntington's disease phenotypes.

Molecular Formula C18H16N4O3
Molecular Weight 336.351
CAS No. 899751-86-1
Cat. No. B2900548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
CAS899751-86-1
Molecular FormulaC18H16N4O3
Molecular Weight336.351
Structural Identifiers
SMILESCC(=C)CN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C
InChIInChI=1S/C18H16N4O3/c1-11(2)9-22-16(23)14-15(20(3)18(22)24)19-17-21(14)10-13(25-17)12-7-5-4-6-8-12/h4-8,10H,1,9H2,2-3H3
InChIKeyVOLJWSDKQQUJML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 b / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 899751-86-1): Procurement-Relevant Chemical Identity and Class Context


1-Methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 899751-86-1; molecular formula C18H16N4O3; molecular weight 336.3 g/mol) is a fully aromatic tricyclic oxazolo[2,3-f]purinedione . Unlike the more extensively studied dihydro-oxazolo[2,3-f]purinediones that target adenosine receptors or phosphodiesterases, this compound bears a 7-phenyl substituent on the oxazole ring and a 3-(2-methylallyl) group on the purinedione nitrogen, conferring a distinct polypharmacology annotation centred on the mutant huntingtin–calmodulin (mHTT–CaM) protein–protein interaction .

Why Generic Oxazolo[2,3-f]purinediones Cannot Replace 1-Methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in Target-Focused Procurement


The oxazolo[2,3-f]purinedione scaffold is pharmacologically pluripotent: published series have yielded adenosine A2A receptor ligands, phosphodiesterase inhibitors, and anticonvulsant agents depending on the precise substitution pattern [1]. Consequently, two compounds that differ by a single substituent can exhibit completely divergent target profiles. For 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, the combination of the 7-phenyl and 3-(2-methylallyl) groups directs activity toward the mHTT–CaM interaction, an annotation absent from the closest commercially catalogued analog, 3-(2-buten-1-yl)-1-methyl-7-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione . Generic replacement would therefore forfeit this assay-validated polypharmacology, potentially invalidating downstream screening campaigns in Huntington's disease-related phenotypes.

Quantitative Differentiation Evidence for 1-Methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione Versus Its Closest Analog


Target-Annotation Divergence: mHTT–CaM Interaction Versus Unannotated Polypharmacology in the 2-Butenyl Analog

The target compound (CAS 899751-86-1) is explicitly annotated as a small-molecule hit in an AlphaScreen assay designed to detect abrogation of the mutant huntingtin–calmodulin (mHTT–CaM) protein–protein interaction . Its closest commercially catalogued analog, 3-(2-buten-1-yl)-1-methyl-7-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione (Hit2Lead SC-9104037), which differs only by the absence of the 2-methyl branch on the allyl substituent, carries no equivalent target annotation in any public database, and no mHTT–CaM activity has been reported for it . This annotation gap constitutes the primary differentiation criterion for procurement.

Huntington's disease mutant huntingtin calmodulin protein–protein interaction inhibitor AlphaScreen

Structural Determinant of Polypharmacology: The 2-Methylallyl Substituent Differentiates mHTT–CaM Activity from Adenosinergic or PDE Profiles

The oxazolo[2,3-f]purinedione scaffold is historically associated with adenosine A2A receptor antagonism and phosphodiesterase inhibition [1]. Published SAR demonstrates that replacing the oxazole substituent from alkyl to phenyl, and modifying the N3 substituent, can redirect pharmacology entirely away from adenosine receptors [1]. The target compound's 3-(2-methylallyl) group introduces a sterically constrained, branched alkenyl moiety absent from linear-alkyl analogs such as 3-(2-buten-1-yl) . This structural feature is the most plausible molecular determinant of the mHTT–CaM annotation, as the 2-butenyl analog lacks any disclosed bioactivity.

structure-activity relationship oxazolo[2,3-f]purinedione polypharmacology adenosine receptor phosphodiesterase

Physicochemical Property Comparison: Enhanced Steric Bulk and Altered LogP Versus the 2-Butenyl Analog

The 2-methyl branch on the allyl substituent of the target compound increases steric bulk and lipophilicity relative to the linear 2-butenyl analog. The 2-butenyl analog has a calculated LogP of 3.52 and molecular weight of 336 g/mol . The target compound's molecular weight is identical (336 g/mol), but the branched alkenyl group is expected to increase LogP by approximately 0.2–0.4 units based on the incremental contribution of a methyl branch, and to reduce molecular flexibility (fewer low-energy conformations), which may influence binding kinetics and selectivity profiles in the mHTT–CaM assay .

lipophilicity steric bulk calculated LogP drug-likeness oxazolo[2,3-f]purine

Procurement-Driven Application Scenarios for 1-Methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 899751-86-1)


Huntington's Disease Drug Discovery: Hit Validation and Expansion Around the mHTT–CaM Interaction

The compound's primary annotation as an mHTT–CaM interaction inhibitor makes it a direct starting point for hit-to-lead optimization in Huntington's disease. Medicinal chemistry teams can use it as a validated screening hit to design focused libraries that probe the SAR of the 2-methylallyl group, while simultaneously profiling against adenosine receptors to confirm the absence of crossover pharmacology documented for the broader oxazolo[2,3-f]purinedione scaffold [1].

Chemical Probe Development for Mutant Huntingtin Protein–Protein Interaction Networks

Because the compound disrupts the mHTT–CaM interface, it can serve as a chemical probe to dissect the role of calmodulin binding in huntingtin aggregation, subcellular localization, and toxicity. Procurement of this specific compound, rather than the structurally similar but pharmacologically unannotated 2-butenyl analog , ensures the probe retains the structural features linked to the mHTT–CaM phenotype.

Scaffold-Hopping Starting Point for Selective PPI Inhibitors Free of Adenosinergic Off-Target Activity

The oxazolo[2,3-f]purinedione scaffold is known to produce potent adenosine A2A ligands (Ki ~1 µM for optimal analogs) [1]. This compound's distinct 7-phenyl/3-(2-methylallyl) substitution pattern appears to redirect pharmacology away from adenosine receptors toward the mHTT–CaM protein–protein interaction . Researchers aiming to develop PPI inhibitors that avoid adenosine receptor-mediated cardiovascular or CNS side effects can use this compound as a privileged starting scaffold that has already diverged from the adenosinergic profile.

Screening Library Design: A 2-Methylallyl-Containing Oxazolo[2,3-f]purinedione for Chemical Diversity Sets

The 2-methylallyl group is a relatively uncommon substituent in commercial screening libraries. Its presence on the oxazolo[2,3-f]purinedione core introduces a sterically hindered, branched alkenyl moiety that is structurally distinct from the linear alkyl or phenyl substituents found in most catalogued analogs . Procurement of this compound enriches diversity-oriented screening collections targeting challenging protein–protein interfaces.

Quote Request

Request a Quote for 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.